(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride
Overview
Description
(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with an amine group and a pyridine ring containing an iodine atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 5-iodopyridine, is reacted with an appropriate reagent to introduce the oxy group.
Cyclohexane Ring Formation: The modified pyridine derivative is then reacted with a cyclohexane derivative under specific conditions to form the desired cyclohexane ring.
Introduction of the Amine Group: The cyclohexane derivative is further reacted with an amine source to introduce the amine group.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The iodine atom in the pyridine ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like sodium azide (NaN₃) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cellular signaling pathways and receptor interactions.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1r,4r)-4-((5-Bromopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride
- (1r,4r)-4-((5-Chloropyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride
- (1r,4r)-4-((5-Fluoropyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride
Uniqueness
The uniqueness of (1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride lies in the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substitutions.
Properties
IUPAC Name |
4-(5-iodopyridin-2-yl)oxycyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O.ClH/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10;/h1,6-7,9-10H,2-5,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQIOKZGDRMHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=C(C=C2)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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